![molecular formula C17H18N2O2 B2633114 2-[(3,5-二甲基苯氧基)甲基]-5-甲氧基-1H-苯并咪唑 CAS No. 1225168-27-3](/img/structure/B2633114.png)

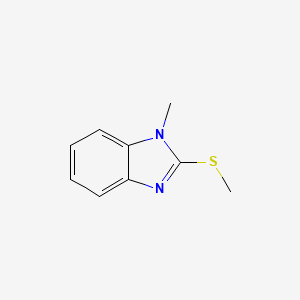

2-[(3,5-二甲基苯氧基)甲基]-5-甲氧基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .

Molecular Structure Analysis

The empirical formula of Metaxalone is C12H15NO3, which corresponds to a molecular weight of 221.25 .

Physical And Chemical Properties Analysis

Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .

科学研究应用

合成及药物学意义

一项综述重点关注奥美拉唑(一种与苯并咪唑化学相关的质子泵抑制剂)的新型合成方法,重点介绍了各种药物杂质,并提出了可能适用于2-[(3,5-二甲基苯氧基)甲基]-5-甲氧基-1H-苯并咪唑衍生物的新型合成工艺。这包括研究因氧化不完全而形成的砜N-氧化物,这可能会导致药物应用中出现新的杂质和提高收率 (Saini 等人,2019)。

苯并咪唑衍生物的生物活性

苯并咪唑衍生物具有广泛的药理活性,包括抗菌、抗病毒、抗糖尿病、抗癌和抑制质子泵的作用,这突出了它们在药物化学中的重要性。通过修饰苯并咪唑化合物的结构,使其具有多功能性,从而开发出具有更高疗效和更低毒性的新治疗剂 (Vasuki 等人,2021)。

苯并咪唑杀真菌剂和驱虫剂

苯并咪唑衍生物在农业和兽医学中作为杀真菌剂和驱虫剂的应用已有充分的文献记载。这些化合物通过抑制微管装配而起作用,这一机制已得到广泛研究。这项研究不仅提供了对其作用方式的见解,还支持了基于苯并咪唑的工具的开发,用于研究细胞生物学和分子遗传学 (Davidse,1986)。

癌症治疗中的治疗潜力

最近对苯并咪唑杂合体作为抗癌剂的综述强调了它们通过多种机制发挥作用的潜力,包括DNA嵌入、酶抑制和微管蛋白装配破坏。这些研究表明苯并咪唑衍生物在开发靶向癌症疗法中至关重要,强调了对具有更高选择性和效力的新型化合物的需求 (Akhtar 等人,2019)。

作用机制

Target of Action

It is suggested that its action may be due to general central nervous system depression .

Mode of Action

Its mode of action is likely related to its ability to depress the central nervous system .

Pharmacokinetics

The pharmacokinetics of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole have been evaluated in healthy adult volunteers . Peak plasma concentrations occur approximately 3 hours after an oral dose under fasted conditions . The compound’s concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose results in a roughly proportional increase in exposure as indicated by peak plasma concentrations and area under the curve .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole. For instance, the presence of a high fat meal at the time of drug administration can increase peak plasma concentrations by 177.5% and increase the area under the curve by 123.5% and 115.4%, respectively . Time-to-peak concentration is also delayed and terminal half-life is decreased under fed conditions compared to fasted .

属性

IUPAC Name |

2-[(3,5-dimethylphenoxy)methyl]-6-methoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-11-6-12(2)8-14(7-11)21-10-17-18-15-5-4-13(20-3)9-16(15)19-17/h4-9H,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZPOSLDTPWWAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633032.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide](/img/structure/B2633033.png)

![N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2633034.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)

![N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2633040.png)

![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)